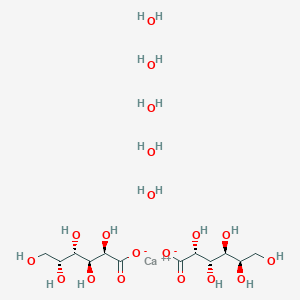

Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Environmental Remediation

Calcium hydroxyapatite, synthesized from calcium carbonate and orthophosphoric acid, has demonstrated effectiveness in removing lead(II) from aqueous solutions. This showcases its potential application in environmental remediation, particularly in treating water contaminated with heavy metals (Minh et al., 2012).

2. Material Science and Catalysis

The study of calcium-43 chemical shift and electric field gradient tensor interplay provides valuable insights into the structure, polymorphism, and hydration of calcium compounds. This information is essential in materials science and catalysis, especially for applications involving calcium formate and calcium tartrate tetrahydrate (Widdifield et al., 2014).

3. Industrial Chemistry

Calcium compounds, notably lime and hydrated lime, are extensively used in industrial chemistry. Their applications include waste treatment, water supply treatment, and as flux in metallurgical processes (Petersen et al., 2000).

4. Phototherapy

Hydroxyapatite doped with rare-earth ions like Gd3+ and Pr3+ has been used to enhance UVB emission. This makes it suitable for use in phototherapy lamps for treating skin diseases (Mokoena et al., 2014).

5. Biomedical Research

Calcium compounds find significant use in biomedical research, such as in the synthesis of chiral synthons for pharmaceuticals like atorvastatin calcium (Wang et al., 2017).

6. Crystallography and Structural Chemistry

Studies on calcium thiosulfate hydrates have contributed to understanding crystal structures and forming theories around crystallography and structural chemistry (Held & Bohatý, 2004).

7. Coordination Chemistry

Research into the calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid) has implications for coordination chemistry, especially in understanding metal-ligand interactions (Kalinowska et al., 2016).

8. Nanotechnology

Calcium phosphate nanoparticles coated with inulin have been investigated for their biocompatibility and potential applications in food technology and nanomedicine (Santillán-Urquiza et al., 2015).

9. Mineralization and Bone Health

Calcium hydroxide, a derivative, has been studied for its role in inducing mineralization in osteoblasts, which is vital for understanding bone health and treatment methods in endodontics (Narita et al., 2010).

Safety And Hazards

According to a safety data sheet, this compound may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)